tert-Butyl 2-amino-4-chloropent-4-enoate

Description

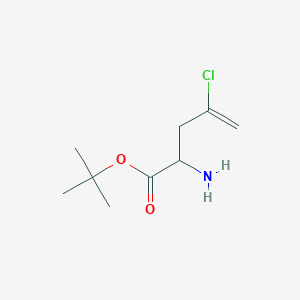

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-4-chloropent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-6(10)5-7(11)8(12)13-9(2,3)4/h7H,1,5,11H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYHUMZZFPBLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Amino 4 Chloropent 4 Enoate

Stereoselective Approaches to the α-Amino Acid Stereocenter

The creation of the chiral α-amino acid stereocenter with high enantiopurity is a critical aspect of the synthesis. Several powerful strategies have been developed to achieve this, falling into three main categories: the use of chiral auxiliaries, catalytic enantioselective methods, and chemo-enzymatic approaches.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a prominent example and have been extensively used in the asymmetric synthesis of α-amino acids. researchgate.netresearchgate.net

In a hypothetical synthesis of tert-butyl 2-amino-4-chloropent-4-enoate, an N-acyloxazolidinone could be employed. The synthesis would begin with the acylation of a chiral oxazolidinone, for instance, with a suitable glycine (B1666218) equivalent. The resulting chiral imide provides a platform for diastereoselective alkylation. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. This enolate can then react with an appropriate electrophile to introduce the 4-chloropent-4-enoate side chain or a precursor thereof. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary, often under mild hydrolytic conditions, would yield the desired α-amino acid derivative with high enantiomeric excess. researchgate.net

Pseudoephenamine is another versatile chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine can undergo highly diastereoselective enolate alkylation. nih.gov Both enantiomeric forms of pseudoephenamine are readily accessible, allowing for the synthesis of either enantiomer of the target amino acid. nih.gov

| Chiral Auxiliary | Key Features | Typical Reaction |

| Evans' Oxazolidinones | High diastereoselectivity in alkylation, aldol, and Diels-Alder reactions. researchgate.net | Asymmetric alkylation of N-acyloxazolidinone enolates. researchgate.net |

| Pseudoephenamine | Excellent stereocontrol in alkylations, especially for quaternary centers. nih.gov | Diastereoselective alkylation of pseudoephenamine amide enolates. nih.gov |

| Camphor-derived auxiliaries | Concave structure provides effective steric shielding. researchgate.net | Diastereoselective alkylation and Diels-Alder reactions. researchgate.net |

Catalytic Enantioselective Routes to Substituted Amino Esters

Catalytic enantioselective methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods employ a chiral catalyst to generate the desired stereocenter.

One powerful approach is the palladium-catalyzed asymmetric allylic alkylation (AAA) of a glycine enolate equivalent. nih.govthieme-connect.de For the synthesis of tert-butyl 2-amino-4-chloropent-4-enoate, a Schiff base derived from tert-butyl glycinate (B8599266) could be used as the nucleophile. In the presence of a palladium catalyst and a chiral ligand, this nucleophile can react with an appropriate allylic electrophile, such as 1,4-dichloro-2-butene, to introduce the chloro-vinyl moiety. The chiral ligand, which coordinates to the palladium center, controls the stereochemical outcome of the alkylation, leading to an enantioenriched product. researchgate.net

Another strategy involves the enantioselective addition of nucleophiles to α-iminoesters. rsc.org Chiral N-heterocyclic carbene complexes of iridium have been shown to catalyze the addition of acetonitrile (B52724) to α-iminoesters, providing access to α,α-disubstituted α-amino acid derivatives. rsc.org While not directly applicable to the target molecule's structure, this methodology highlights the potential of catalytic approaches for constructing complex amino acids.

| Catalyst System | Reaction Type | Key Features |

| Palladium / Chiral Ligand | Asymmetric Allylic Alkylation | Versatile for C-C bond formation; generates quaternary centers with high enantioselectivity. nih.gov |

| Iridium / N-Heterocyclic Carbene | Addition to α-iminoesters | Enantioselective synthesis of α,α-disubstituted α-amino acids. rsc.org |

| Copper / Chiral Ligand | Reductive Coupling | Enantioselective synthesis of chiral 1,2-aminoalcohols. nih.gov |

Chemo-enzymatic Synthesis Strategies for Chiral Amino Acid Derivatives

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, making them ideal for the synthesis of chiral molecules. rsc.orgresearchgate.net

For the synthesis of chiral amino acids, transaminases (ATAs) are particularly useful enzymes. oup.com A chemo-enzymatic approach to tert-butyl 2-amino-4-chloropent-4-enoate could involve the synthesis of a prochiral keto-acid precursor, followed by an asymmetric amination step catalyzed by a transaminase. The enzyme would stereoselectively transfer an amino group from an amino donor, such as isopropylamine, to the ketone, yielding the desired α-amino acid with high enantiomeric excess. oup.com

Another enzymatic strategy is the resolution of a racemic mixture of the amino acid or a derivative. For example, an aminopeptidase (B13392206) from Pseudomonas putida can be used for the enzymatic hydrolysis of amino acid amides. iupac.org This process would selectively hydrolyze one enantiomer of the racemic amide, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. iupac.org

| Enzyme Class | Reaction Type | Key Features |

| Transaminases (ATAs) | Asymmetric Amination | High stereoselectivity in the conversion of prochiral ketones to chiral amines. oup.com |

| Aminopeptidases | Kinetic Resolution | Enantioselective hydrolysis of amino acid amides. iupac.org |

| Ammonia-lyases | Deamination/Amination | Non-oxidative elimination or addition of ammonia. researchgate.net |

Elaboration of the Chloropent-4-enoate Moiety

The construction of the 4-chloropent-4-enoate side chain requires methods that can form carbon-carbon bonds and introduce the chloro-vinyl functionality with control over geometry. Palladium-catalyzed allylic alkylation and olefin metathesis are powerful tools for this purpose.

Palladium-Catalyzed Allylic Alkylation Strategies

As mentioned previously, palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for C-C bond formation. thieme-connect.de In the context of elaborating the side chain, a glycine derivative could be alkylated with a suitable allylic electrophile. For instance, the reaction of the enolate of a protected glycine with a di-substituted allylic chloride, catalyzed by a palladium complex, could directly install the desired side chain. The choice of ligands on the palladium catalyst is crucial for controlling the regioselectivity and stereoselectivity of the reaction. nih.govrsc.org

This strategy is particularly powerful for creating quaternary stereocenters at the α-position of the amino acid. nih.gov By employing a prochiral nucleophile, such as a ketone enolate, the reaction can generate a quaternary carbon with high enantioselectivity. nih.gov

Olefin Metathesis Reactions in Pent-4-enoate Construction

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. organic-chemistry.orgresearchgate.net It involves the exchange of substituents between different olefins, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). harvard.edu

A cross-metathesis reaction could be envisioned for the synthesis of the chloropent-4-enoate moiety. This would involve the reaction of an α-amino acid derivative containing a terminal alkene with a chlorinated olefin partner in the presence of a metathesis catalyst. The equilibrium of the reaction can be driven by the removal of a volatile byproduct, such as ethene. organic-chemistry.org The functional group tolerance of modern metathesis catalysts, particularly the second-generation Grubbs' catalysts, makes them suitable for use with complex molecules containing various functional groups. harvard.edu

Ring-closing metathesis (RCM) is another variant of this reaction that is widely used for the synthesis of cyclic compounds. While not directly applicable to the construction of the acyclic target molecule, its principles highlight the versatility of olefin metathesis in complex molecule synthesis. harvard.edu

| Reaction | Catalyst | Key Features |

| Cross-Metathesis | Grubbs' or Schrock's Catalysts | Forms new C=C bonds by exchanging substituents between two olefins. organic-chemistry.orgresearchgate.net |

| Ring-Closing Metathesis | Grubbs' or Schrock's Catalysts | Intramolecular reaction to form cyclic olefins. harvard.edu |

Halogenation and Functionalization of Unsaturated Precursors

The introduction of a chlorine atom at the C4 position of the pentenoate backbone is a critical step in the synthesis of tert-Butyl 2-amino-4-chloropent-4-enoate. This is typically achieved through the halogenation of an unsaturated amino acid precursor. Allylic halogenation, a reaction that installs a halogen on a carbon atom adjacent to a double bond, is a primary method for this transformation.

Research into the halogenation of unsaturated amino acid derivatives has shown that reagents like N-chlorosuccinimide (NCS) and molecular chlorine (Cl₂) can be effective. rsc.orgresearchgate.net The choice of reagent is critical to ensure selectivity and avoid competing side reactions. rsc.org For instance, in certain substrates, using molecular chlorine could lead to undesired halolactonization, while radical bromination with N-bromosuccinimide (NBS) might result in hydrogen abstraction at multiple sites. rsc.org

The mechanism for these reactions can vary. Allylic chlorination with NCS often proceeds through a radical pathway, particularly when initiated by light or a radical initiator. In contrast, reactions with molecular chlorine can proceed via an ionic mechanism. rsc.org The synthetic utility of the resulting allyl halides is significant, as they serve as versatile intermediates for further functionalization, such as the extension of the carbon skeleton or the formation of cyclopropyl (B3062369) amino acid derivatives. rsc.org In the context of tert-Butyl 2-amino-4-chloropent-4-enoate, the installed chlorine atom acts as a reactive handle, enabling its use in subsequent synthetic manipulations.

tert-Butyl Ester Protection Strategies

The use of protecting groups is fundamental in the synthesis of complex molecules like amino acids, preventing unwanted reactions at sensitive functional groups. The tert-butyl ester is a widely employed protecting group for the carboxylic acid moiety due to its unique chemical properties.

Utility of the tert-Butyl Ester in Amine Protecting Group Chemistry

In peptide synthesis and the creation of non-natural amino acids, the carboxylic acid must be protected while the amine group undergoes reactions, and vice-versa. The tert-butyl ester is particularly valuable due to its orthogonal deprotection strategy relative to many common amine protecting groups. wikidot.com Orthogonality means that one protecting group can be removed without affecting the other.

The tert-butyl ester is labile under strong acidic conditions, typically cleaved by reagents like trifluoroacetic acid (TFA). libretexts.orgmasterorganicchemistry.com This allows for its selective removal in the presence of amine protecting groups that are stable to acid but can be removed under different conditions. For example, the Carbobenzyloxy (Cbz or Z) group is removed by hydrogenolysis, and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by a base like piperidine. libretexts.orgmasterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group, another common amine protecting group, is also acid-labile. fishersci.co.uk While this presents a challenge for selectivity, methods have been developed for the chemoselective hydrolysis of tert-butyl esters in the presence of Boc groups using specific Lewis acids like zinc bromide (ZnBr₂). researchgate.net

| Amine Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonal to t-Butyl Ester? |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) libretexts.org | No (Selectivity can be challenging) researchgate.net |

| Carbobenzyloxy | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com | Yes |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) libretexts.org | Yes |

| Allyloxycarbonyl | Alloc | Palladium(0) catalyst wikidot.com | Yes |

Compatibility of tert-Butyl Ester with Diverse Synthetic Conditions

A key advantage of the tert-butyl ester is its robustness under a wide range of synthetic conditions, excluding strong acids. It is generally stable to basic conditions, nucleophilic attack, and many reducing agents, which allows for extensive modification of other parts of the molecule without disturbing the protected carboxylate. libretexts.orgresearchgate.net For instance, reactions involving bases like triethylamine (B128534) or sodium bicarbonate, or reductions with sodium borohydride, typically leave the tert-butyl ester intact. wikidot.comorgsyn.org This stability makes it a reliable choice for multi-step syntheses where various reagents are employed.

| Condition/Reagent Type | Compatibility | Notes |

|---|---|---|

| Strong Acids (e.g., TFA, HCl) | Low | Used for deprotection. libretexts.org |

| Bases (e.g., Piperidine, NEt₃, NaOH) | High | Stable to conditions used for Fmoc removal and other base-catalyzed reactions. wikidot.comlibretexts.org |

| Nucleophiles | High | The steric hindrance of the tert-butyl group prevents nucleophilic attack. |

| Catalytic Hydrogenation | High | Compatible with Cbz group removal conditions. researchgate.net |

| Oxidizing Agents | Moderate-High | Generally stable, but compatibility depends on the specific reagent. |

| Reductants (e.g., NaBH₄) | High | Stable to many common reducing agents. libretexts.org |

Convergent and Divergent Synthesis Pathways

A divergent synthesis , on the other hand, begins with a common intermediate that is subsequently elaborated into a diverse library of related compounds. organic-chemistry.org In this context, tert-Butyl 2-amino-4-chloropent-4-enoate is an excellent candidate for a divergent starting point. The vinyl chloride moiety is a versatile functional group that can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of substituents at the C4 position. This strategy enables the efficient creation of a family of novel, structurally diverse amino acids from a single, readily accessible precursor, which is highly valuable in pharmaceutical discovery and materials science. nih.gov

Stereochemical Investigations and Control in Tert Butyl 2 Amino 4 Chloropent 4 Enoate Syntheses

Diastereoselective Control in Compound Formation

Achieving the desired relative stereochemistry among the chiral centers in tert-butyl 2-amino-4-chloropent-4-enoate is a significant synthetic challenge. The relationship between the C2 amino group and any potential stereocenters introduced during the synthesis must be carefully controlled. This is typically accomplished through the use of chiral catalysts, reagents, or auxiliaries that can effectively bias the formation of one diastereomer over others.

The synthesis of α-amino esters with vinyl functionalities often employs transition metal-catalyzed allylic amination reactions. Palladium-catalyzed processes, in particular, have been extensively studied for their ability to form C-N bonds with high levels of stereocontrol. The enantioselectivity and diastereoselectivity of these reactions are heavily dependent on the nature of the chiral ligand coordinated to the metal center.

Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric palladium catalysis. The development of ligands such as chiral oxamide-phosphine (COAP) and various pyridine-phosphine ligands has enabled high enantioselectivities in the allylic amination of vinyl compounds. americanlaboratory.comresearchgate.net For a substrate like a precursor to tert-butyl 2-amino-4-chloropent-4-enoate, a chiral palladium catalyst would form a π-allyl intermediate. The incoming amine nucleophile would then attack this intermediate, and the facial selectivity of this attack is directed by the chiral ligand, thus determining the stereochemistry of the newly formed C-N bond. researchgate.netspringernature.com For instance, studies on the allylic amination of 1,3-diphenyl-2-propenyl acetate (B1210297) using palladium catalysts with chiral pyridine-phosphine ligands have achieved high enantiomeric excesses (ee), demonstrating the profound influence of the ligand structure on stereochemical outcomes. researchgate.net

The table below summarizes the performance of various chiral ligands in palladium-catalyzed allylic amination reactions on representative substrates, illustrating the potential for achieving high stereoselectivity.

| Catalyst/Ligand System | Substrate Type | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Pd / Chiral Pyridine-Phosphine | 1,3-diphenyl-2-propenyl acetate | Benzylamine | Up to 94% | researchgate.net |

| Pd / (S,S)-f-binaphane | Allylic carbonates | Primary amines | Up to 97% | |

| Pd / Axially Chiral N,N-Ligand | Allyl acetates | Secondary amines | Up to >99% | springernature.com |

| Pd / Chiral Oxamide-Phosphine | Vinyl benzoxazinones | Alkylamines | Up to 94% | americanlaboratory.com |

Chiral auxiliaries represent another powerful strategy for diastereoselective control. acs.org An auxiliary is a chiral moiety temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of tert-butyl 2-amino-4-chloropent-4-enoate, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to the carboxyl group. acs.org Deprotonation would form a chiral enolate, which could then be reacted with an electrophile to install the chloro-vinyl side chain. The steric hindrance provided by the auxiliary would direct the electrophile to a specific face of the enolate, leading to the formation of one diastereomer preferentially. acs.org

Remote stereocontrol, the ability of a chiral center to influence the stereochemistry of a reaction at a distant site within the same molecule, is a more complex challenge in flexible, acyclic systems like pent-4-enoates. Achieving such control often relies on minimizing the conformational freedom of the molecule or exploiting specific catalyst-substrate interactions.

In the context of synthesizing tert-butyl 2-amino-4-chloropent-4-enoate, if the C2 stereocenter is established first, controlling the stereochemistry of subsequent reactions at C4 would require a method of transmitting the chiral information along the carbon chain. This can sometimes be achieved through substrate-directable reactions where a functional group on the substrate coordinates to the catalyst, creating a rigid cyclic intermediate that biases the reaction pathway. While specific examples for 4-chloropent-4-enoate systems are not prevalent, the principles of acyclic stereocontrol developed for polyketide synthesis could be applied. researchgate.net These strategies often involve chelation control or the use of bulky protecting groups to create a highly ordered transition state, thereby enabling a remote stereocenter to dictate the outcome of a reaction.

Enantiopurity and Optical Resolution Techniques

For applications where a single enantiomer of tert-butyl 2-amino-4-chloropent-4-enoate is required, methods for either separating the enantiomers or synthesizing one enantiomer selectively are essential.

When a synthesis produces a racemic or enantiomerically-enriched mixture, the separation of enantiomers, known as optical resolution, is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are effective for separating a wide range of chiral compounds, including amino acid esters. wikipedia.org

Another powerful technique is non-aqueous capillary electrophoresis (CE). This method can be used to evaluate the chiral discrimination potential of various selectors. For N-protected amino acids, cinchona alkaloids and their carbamoylated derivatives have been shown to be effective chiral selectors in the background electrolyte, allowing for the separation of enantiomers. rsc.org

Dynamic kinetic resolution (DKR) is a highly efficient strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product. nih.govnih.gov This process combines a kinetic resolution step, where one enantiomer reacts faster than the other, with an in situ racemization of the slower-reacting enantiomer. umn.eduwikipedia.org

Chemoenzymatic DKR is particularly powerful for the synthesis of chiral amino acid derivatives. umn.eduwikipedia.org In a typical setup, a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of an amino ester. Simultaneously, a metal catalyst, often based on palladium or ruthenium, racemizes the unreacted enantiomer. nih.govumn.edu This allows the entire starting material to be funneled into the single, acylated enantiomeric product. nih.gov This approach has been successfully applied to various α-amino esters and β-amino esters. nih.govwikipedia.org

The table below presents examples of DKR applied to amino acid derivatives, showcasing the high yields and enantiomeric excesses that can be achieved.

| Racemization Catalyst | Enzyme | Substrate Type | Acyl Donor | Yield | Enantiomeric Excess (ee) | Reference |

| Pd Nanocatalyst | Lipase | Racemic amino acid amides | Acyl donor | 80-98% | 95-98% | nih.gov |

| [Ru(p-cymene)Cl₂]₂ / Ligand | Lipase TL | α-hydroxy ketones | Acyl donor | High | High | umn.edu |

| Pd⁰-AmP-MCF | Novozyme-435 | Primary benzylic amines | Isopropyl acetate | High | Excellent | umn.edu |

| N/A (Biocatalytic DKR) | Transaminase | β-ketoacids | Amine donor | High | >99% | wikipedia.org |

Biocatalytic DKR using transaminases has also emerged as a valuable method for preparing β-branched aromatic α-amino acids with high diastereo- and enantioselectivity from α-ketoacid substrates. wikipedia.org

Absolute and Relative Stereochemical Assignment Methodologies

Unambiguously determining the three-dimensional structure of a novel compound like tert-butyl 2-amino-4-chloropent-4-enoate is a critical final step. A combination of techniques is typically employed to assign both the relative and absolute stereochemistry of the chiral centers.

Single-Crystal X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. acs.orgnih.gov The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom. libretexts.org Often, a derivative of the target molecule is prepared to facilitate crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of molecules in solution. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can identify protons that are close to each other in space. nih.gov By observing these through-space correlations, the relative orientation of substituents around chiral centers can be deduced. nih.gov For acyclic systems, J-based configuration analysis, which relates the magnitude of scalar coupling constants to dihedral angles, can also provide valuable stereochemical information.

Chiroptical Methods: Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. wikipedia.orgnih.gov Since enantiomers produce mirror-image VCD spectra, comparing the experimental VCD spectrum of an unknown compound to the spectrum predicted by quantum mechanical calculations for a specific enantiomer allows for the assignment of the absolute configuration. americanlaboratory.comnih.govnih.gov This method is particularly useful when crystallization is not possible. americanlaboratory.com

Chemical Derivatization: The Mosher's method is a classic NMR-based technique for determining the absolute configuration of chiral alcohols and amines. springernature.comwikipedia.org The compound is derivatized with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). wikipedia.org By analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomeric esters or amides, the absolute configuration of the original stereocenter can be determined. springernature.com

Reactivity and Transformational Chemistry of Tert Butyl 2 Amino 4 Chloropent 4 Enoate

Reactions at the Alkene Functionality

The carbon-carbon double bond in tert-butyl 2-amino-4-chloropent-4-enoate is the focal point for a variety of addition and functionalization reactions. The presence of the chlorine atom and the adjacent amino ester moiety influences the reactivity and selectivity of these transformations.

Catalytic Asymmetric Epoxidation of the Pent-4-enoate

The epoxidation of vinyl chlorides, such as the alkene moiety in tert-butyl 2-amino-4-chloropent-4-enoate, presents a synthetic challenge due to the electron-withdrawing nature of the halogen, which deactivates the double bond towards electrophilic attack. However, specialized methods have been developed for the epoxidation of electron-deficient olefins. In the body, vinyl chloride can be metabolized in the liver to the reactive and potentially mutagenic vinyl chloride epoxide. oit.edu

While direct catalytic asymmetric epoxidation of tert-butyl 2-amino-4-chloropent-4-enoate is not specifically described, the epoxidation of similar vinyl epoxides and conjugated dienoates has been achieved with high enantioselectivity using various catalytic systems. For instance, the epoxidation of conjugated dienoates has been accomplished using Shi conditions, which are known to be effective for electron-deficient alkenes. acs.org Furthermore, epoxidation of polyenes formed from the thermal degradation of poly(vinyl chloride) (PVC) has been carried out using m-chloroperoxybenzoic acid (mCPBA), indicating that the double bonds in such systems are susceptible to epoxidation. researchgate.net

For a molecule like tert-butyl 2-amino-4-chloropent-4-enoate, a directed epoxidation approach might be necessary, potentially involving the amino group or the ester carbonyl to chelate to a metal catalyst, thereby delivering the oxidant to one face of the double bond.

Table 1: Representative Conditions for Epoxidation of Related Unsaturated Systems

| Substrate | Oxidant | Catalyst/Conditions | Product | Enantiomeric Excess (ee) | Reference |

| Conjugated Dienoate | Potassium peroxymonosulfate | Shi catalyst | Vinyl epoxide | High | acs.org |

| Thermally degraded PVC | m-Chloroperoxybenzoic acid (mCPBA) | THF | Polyepoxy sequences | Not applicable | researchgate.net |

| Vinyl Epoxide | Not specified | Not specified | Homoallylic alcohols (via ring opening) | Not applicable | rsc.org |

Regio- and Stereoselective Hydrofunctionalization of the Olefin

Hydrofunctionalization encompasses a broad range of reactions where an E-H bond (E = C, N, O, S, etc.) is added across a double or triple bond. ontosight.ai For the vinyl chloride moiety in tert-butyl 2-amino-4-chloropent-4-enoate, metal-catalyzed hydrofunctionalization reactions offer a pathway to introduce various functional groups with control over regioselectivity and stereoselectivity.

The hydrofunctionalization of haloalkynes has been shown to be a viable strategy for the synthesis of functionalized haloalkenes, which are precursors to a variety of organic molecules. scispace.comresearchgate.net These reactions are often catalyzed by transition metals such as gold, which can promote the addition of C-H, O-H, N-H, and S-H bonds across the carbon-carbon triple bond. scispace.comresearchgate.net By analogy, similar catalytic systems could potentially be applied to the hydrofunctionalization of the vinyl chloride in tert-butyl 2-amino-4-chloropent-4-enoate.

Catalytic hydrofunctionalization of unfunctionalized alkenes has been achieved with high enantioselectivity using earth-abundant transition metals like iron, cobalt, nickel, and copper. rsc.org These methods often proceed via hydrogen atom transfer mechanisms. organicreactions.org The regioselectivity of such additions to the vinyl chloride would be influenced by both electronic and steric factors, with the chlorine atom and the amino ester group playing significant directing roles.

Table 2: Examples of Catalytic Hydrofunctionalization of Unsaturated Systems

| Substrate Type | Reagent | Catalyst | Product Type | Key Features | Reference |

| Haloalkynes | 1,3-Dicarbonyls | Silver-based | Functionalized haloalkenes | Atom-economical | scispace.com |

| Haloalkynes | Alcohols | Gold-based | Functionalized haloalkenes | Catalytic | scispace.com |

| Minimally functionalized alkenes | Various E-H compounds | Earth-abundant transition metals | Functionalized alkanes | High enantioselectivity | rsc.org |

Radical-Mediated Functionalization of Unsaturated Centers

The double bond in tert-butyl 2-amino-4-chloropent-4-enoate is a potential acceptor for radical species. Radical additions to dehydroalanine (B155165) derivatives, which share the α,β-unsaturated amino acid framework, are well-documented and provide access to a diverse range of unnatural amino acids. nih.govresearchgate.netnih.govresearchgate.net These reactions typically proceed with high specificity for the double bond. nih.gov

The addition of an alkyl radical occurs preferentially at the less substituted β-carbon of the double bond, leading to the formation of a stabilized α-radical. This intermediate can then be quenched to yield the β-substituted α-amino acid derivative. nih.gov Various methods for generating radicals, such as from alkyl halides using zinc and copper or through photoredox catalysis, have been successfully employed for addition to dehydroalanine systems. nih.gov

Given the structural similarities, it is plausible that tert-butyl 2-amino-4-chloropent-4-enoate would undergo similar radical-mediated functionalization reactions. The presence of the chlorine atom might influence the reactivity and the stability of the radical intermediates. Homolytic cleavage of the C-Cl bond is also a possibility under certain radical conditions, which could lead to further transformations. rsc.org

Table 3: Radical Addition Reactions to Dehydroalanine Derivatives

| Radical Source | Dehydroalanine Derivative | Conditions | Product | Diastereomeric Excess (de) | Reference |

| Alkylmercury hydride | Cyclic dehydroalanine derivative | Not specified | β-Alkyl-α-amino acid derivative | Moderate | rsc.org |

| Alkyl iodide/tributylstannane | Cyclic dehydroalanine derivative | Not specified | β-Alkyl-α-amino acid derivative | Moderate | rsc.org |

| Various electrophiles | Oligopeptide with dehydroalanine | Chiral nickel catalysts | Modified oligopeptide | Catalyst-controlled stereoselectivity | nih.gov |

Cycloaddition Chemistry of the Enolate System

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. wikipedia.orgchemistrytalk.orgslideshare.net The vinyl chloride functionality in tert-butyl 2-amino-4-chloropent-4-enoate can participate in various cycloaddition reactions. For instance, [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been achieved using gold catalysis, yielding cyclobutene (B1205218) products with excellent regioselectivity. nih.gov This suggests that the double bond of tert-butyl 2-amino-4-chloropent-4-enoate could potentially act as the alkene component in similar cycloadditions.

Furthermore, the molecule can be envisioned to participate in [4+2] cycloadditions (Diels-Alder reactions) either as a dienophile or, if the enolate is formed, as part of a diene system. The stereochemical outcome of such reactions would be influenced by the existing stereocenter at the α-carbon. Dipolar cycloadditions, such as the [3+2] cycloaddition, are another possibility for the construction of five-membered heterocyclic rings. libretexts.org

Transformations Involving the Amino Group

The primary amino group in tert-butyl 2-amino-4-chloropent-4-enoate is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents.

N-Alkylation and Acylation Reactions

The nitrogen atom of the amino group can be readily alkylated or acylated to introduce new functional groups. N-alkylation of α-amino acid esters can be achieved through various methods, including reductive amination or nucleophilic substitution with alkyl halides. nih.gov To avoid issues with over-alkylation and to maintain stereochemical integrity, specific protecting group strategies or catalytic methods are often employed. For instance, N-tosyl protection allows for selective mono-alkylation of amino acid esters. monash.edu More recently, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been developed as a base-free and atom-economical method that proceeds with high retention of stereochemistry. nih.gov

N-acylation of the amino group is a common transformation that can be accomplished using a variety of acylating agents, such as acid chlorides, anhydrides, or activated esters. The tert-butyl ester of the amino acid is generally stable under these conditions. acs.org The synthesis of N-protected amino acid esters is a fundamental step in peptide synthesis and other areas of medicinal chemistry. rsc.org The bulky tert-butyl group on the ester may provide some steric hindrance that could influence the rate of N-acylation.

Table 4: Representative N-Alkylation and N-Acylation Reactions of Amino Acid Esters

| Substrate | Reagent | Conditions/Catalyst | Product | Key Features | Reference |

| Phenylalanine tert-butyl ester | Aryl triflates | t-BuBrettPhos Pd G3 or G4 | N-Aryl amino acid ester | Minimal racemization | nih.gov |

| Various α-amino acid esters | Alcohols | Ruthenium catalyst | N-Alkyl amino acid ester | Base-free, high stereoretention | nih.gov |

| Amino acid tert-butyl esters | N-tosyl protection followed by alkyl halide | Base | N-Alkyl-N-tosyl amino acid ester | Selective mono-alkylation | monash.edu |

| Amino acids | tert-Butylamine (for amide formation) | Solution-phase coupling | N-acetyl, tert-butyl amide | Access to gram quantities | researchgate.net |

Cyclization Reactions to Form Nitrogen Heterocycles

The proximity of the amino group to the electrophilic carbon of the chlorovinyl moiety allows for intramolecular cyclization, a powerful strategy for the synthesis of nitrogen heterocycles. The outcome of such reactions is often dependent on the nature of the protecting group on the nitrogen atom.

In studies of analogous α-vinyl amino acid derivatives, the protecting group on the nitrogen plays a critical role in determining the reaction pathway. nih.govresearchgate.net When the amino group is protected with a group that can act as an internal nucleophile, such as a benzoyl or benzyloxycarbonyl (Cbz) group, intramolecular cyclization is often favored. For instance, treatment of N-benzoyl or N-Cbz protected α-vinyl amino esters with electrophilic reagents like phenylselenyl chloride (PhSeCl) can lead to a 5-exo-trig-like cyclization. nih.govresearchgate.net In this type of reaction, the carbonyl oxygen of the protecting group attacks the intermediate episelenonium ion, resulting in the formation of an oxazoline (B21484) or oxazolidinone ring system. nih.govresearchgate.net

By analogy, it is anticipated that a suitably N-protected derivative of tert-butyl 2-amino-4-chloropent-4-enoate could undergo a similar intramolecular cyclization. The reaction would likely proceed via activation of the double bond followed by attack of the nucleophilic nitrogen or a suitably positioned atom on its protecting group. The specific heterocyclic product would depend on the reaction conditions and the protecting group employed.

Conversely, if the amino group is protected by a strongly electron-withdrawing group, such as a trifluoroacetyl group, this type of intramolecular cyclization is suppressed. nih.govresearchgate.net In such cases, reactions at the vinyl chloride moiety are more likely to occur without the participation of the amino protecting group. nih.govresearchgate.net

Reactivity at the Chlorovinyl Moiety

The chlorovinyl group is a key site of reactivity in tert-butyl 2-amino-4-chloropent-4-enoate, enabling both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Direct nucleophilic substitution on vinyl halides can be challenging due to the increased bond strength of the sp² C-Cl bond and potential electronic repulsion. However, in substrates like α-halo ketones, nucleophilic substitution has been shown to be sensitive to steric and electronic effects. researchgate.net For tert-butyl 2-amino-4-chloropent-4-enoate, the presence of the α-amino ester functionality may influence the reactivity of the vinyl chloride.

Reactions with various nucleophiles could potentially lead to the displacement of the chloride ion. For example, thiols are known to react with dehydroamino acids in conjugate addition reactions, and similar reactivity might be exploited for substitution on the chlorovinyl group, possibly under basic conditions. nih.gov The success of such substitutions would likely depend on the nature of the nucleophile and the reaction conditions employed.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a highly probable avenue for the functionalization of tert-butyl 2-amino-4-chloropent-4-enoate. The vinyl chloride moiety is a suitable handle for a variety of such transformations, including Suzuki, Stille, and Sonogashira couplings.

The choice of catalyst, ligand, and base would be crucial for achieving high yields and preventing side reactions. The general conditions for such couplings often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent.

A summary of potential cross-coupling reactions is presented in the table below.

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Aryl- or vinyl-boronic acid/ester | 4-Aryl/vinyl substituted pentenoate |

| Stille Coupling | Organostannane | 4-Substituted pentenoate |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl substituted pentenoate |

| Heck Coupling | Alkene | 4,5-Disubstituted pentenoate derivative |

Mechanistic Studies of Reactions Involving Tert Butyl 2 Amino 4 Chloropent 4 Enoate

Investigation of Catalytic Cycles in Stereoselective Transformations

While specific catalytic cycles exclusively for tert-butyl 2-amino-4-chloropent-4-enoate are not extensively documented in dedicated studies, plausible catalytic pathways can be inferred from analogous transformations in asymmetric synthesis. The presence of the amino group and the chiral center at the α-carbon makes this compound a key substrate for stereoselective reactions, often mediated by transition metal catalysts or organocatalysts.

A hypothetical catalytic cycle for a stereoselective transformation, such as an asymmetric allylic alkylation, would likely involve the following key steps:

Oxidative Addition: The catalyst, typically a palladium(0) complex, would initiate the cycle by undergoing oxidative addition to the carbon-chlorine bond of the vinyl chloride moiety. This step would form a π-allyl palladium(II) complex.

Ligand Exchange: The chiral ligand, which is essential for inducing stereoselectivity, would coordinate to the palladium center. The nature of the ligand, particularly its steric and electronic properties, plays a critical role in the subsequent stereodetermining step.

Nucleophilic Attack: A nucleophile would then attack the π-allyl complex. The trajectory of this attack is directed by the chiral ligand, leading to the preferential formation of one enantiomer or diastereomer. The tert-butyl ester and the amino group can also influence the regioselectivity and stereoselectivity of this step through steric hindrance or coordinating effects.

Reductive Elimination: The final step involves the reductive elimination of the product from the palladium center, regenerating the palladium(0) catalyst and allowing it to re-enter the catalytic cycle.

The efficiency and stereoselectivity of such a cycle would be highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions.

Elucidation of Stereocontrol Mechanisms in Asymmetric Reactions

The stereochemical outcome of asymmetric reactions involving tert-butyl 2-amino-4-chloropent-4-enoate is governed by the subtle interplay of steric and electronic interactions in the transition state. The elucidation of these stereocontrol mechanisms is often achieved through a combination of experimental studies and computational modeling.

In a potential asymmetric Mannich reaction, for instance, where the enolate equivalent derived from the tert-butyl ester reacts with an imine, the stereocontrol could be rationalized by considering the formation of a chiral ion pair intermediate. beilstein-journals.orgresearchgate.net A chiral catalyst, such as a binaphthyl-based chiral halonium salt, could form a chiral ion pair with the enolate. beilstein-journals.orgresearchgate.net The facial selectivity of the subsequent attack on the imine would then be determined by the specific geometry of this ion pair, which minimizes steric clashes and maximizes favorable non-covalent interactions. nih.gov

Table 1: Plausible Stereocontrol Elements in Asymmetric Reactions

| Reaction Type | Key Stereocontrol Element | Influencing Factors |

| Asymmetric Allylic Alkylation | Chiral Ligand Geometry | Steric bulk of the ligand, electronic effects, solvent polarity |

| Asymmetric Mannich Reaction | Chiral Catalyst-Intermediate Complex | Catalyst structure, substrate structure, temperature |

| Asymmetric Hydrogenation | Chiral Catalyst-Substrate Coordination | Catalyst-substrate binding mode, hydrogen pressure |

The tert-butyl group of the ester is a significant steric feature that can influence the approach of reactants. nih.gov Similarly, the amino group can participate in hydrogen bonding or act as a coordinating group, further directing the stereochemical course of the reaction.

Identification of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states are challenging due to their transient nature. nih.gov However, their existence and structure can be inferred through various experimental and computational techniques. A reactive intermediate is a short-lived, high-energy, and highly reactive molecule in a reaction pathway. nih.gov In contrast, a transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier for a particular reaction step. solubilityofthings.comorganicchemistrytutor.comyoutube.com

In reactions involving tert-butyl 2-amino-4-chloropent-4-enoate, several types of reactive intermediates could be postulated:

Enolates: In base-mediated reactions, deprotonation at the α-carbon would generate a chiral enolate. The geometry of this enolate (E or Z) would significantly impact the diastereoselectivity of subsequent alkylation or aldol-type reactions.

Carbocationic Intermediates: Under certain conditions, particularly in the presence of a Lewis acid, the loss of the chloride ion could lead to the formation of a vinyl carbocation. The stability and reactivity of this intermediate would be influenced by the electronic effects of the amino and ester groups.

Metal-π Complexes: As mentioned in the context of catalytic cycles, the formation of π-allyl metal complexes is a key intermediate in many transition-metal-catalyzed reactions.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling the structures and energies of these transient species. By calculating the energy profile of a reaction pathway, it is possible to identify the structures of transition states and intermediates, providing valuable insights into the reaction mechanism.

Kinetic Analysis of Key Transformation Steps

Kinetic studies provide quantitative information about the rates of chemical reactions and how these rates are affected by various parameters such as reactant concentrations, temperature, and catalyst loading. For transformations involving tert-butyl 2-amino-4-chloropent-4-enoate, kinetic analysis can help to identify the rate-determining step of a reaction and provide evidence for a proposed mechanism.

For example, in a proposed enzymatic kinetic resolution of a related tert-butyl carbamate, the reaction progress was monitored over time to determine the optimal reaction conditions. nih.govresearchgate.net By measuring the conversion and enantiomeric excess at different time points and temperatures, the efficiency of the lipase (B570770) catalyst could be evaluated. nih.govresearchgate.net

Table 2: Hypothetical Kinetic Data for a Stereoselective Reaction

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 1 | 25 | 12 | 45 | 90 |

| 2 | 1 | 25 | 24 | 95 | 92 |

| 3 | 1 | 0 | 24 | 60 | 98 |

| 4 | 0.5 | 25 | 24 | 70 | 91 |

This hypothetical data illustrates how systematic variation of reaction parameters can provide insights into the kinetics of a reaction. For instance, the higher enantiomeric excess at lower temperatures (Entry 3) suggests that the activation energy difference between the two enantiomeric pathways is more significant at that temperature. The lower conversion with reduced catalyst loading (Entry 4) confirms the catalytic nature of the process. Such kinetic profiles are instrumental in optimizing reaction conditions to achieve both high conversion and high stereoselectivity.

Advanced Research Applications of Tert Butyl 2 Amino 4 Chloropent 4 Enoate

As a Chiral Building Block for Novel Amino Acid Derivatives

The unique structural features of tert-butyl 2-amino-4-chloropent-4-enoate, including its chiral center and reactive chloro-alkene moiety, position it as a valuable synthon for the synthesis of non-proteinogenic amino acids. These novel amino acid derivatives are of significant interest in medicinal chemistry and materials science due to their potential to impart unique conformational constraints and biological activities to peptides and other polymers.

Research in this area has focused on leveraging the compound's stereochemistry to introduce specific three-dimensional arrangements in the target molecules. The tert-butyl ester group provides steric protection during synthesis, which can be selectively removed under specific conditions, facilitating further modifications. The vinyl chloride functional group, in turn, offers a site for various coupling reactions, such as Suzuki, Stille, and Heck cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility enables the creation of a diverse library of unnatural amino acids with tailored properties.

| Reaction Type | Reagents and Conditions | Resulting Amino Acid Derivative |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Aryl-substituted amino acid |

| Stille Coupling | Organostannane, Pd catalyst | Alkenyl- or aryl-substituted amino acid |

| Heck Coupling | Alkene, Pd catalyst, base | Dienyl-substituted amino acid |

These synthetic routes underscore the compound's utility in expanding the chemical space of amino acid analogues available for drug discovery and the development of novel biomaterials.

Role in the Synthesis of Complex Natural Products and Analogues

The total synthesis of complex natural products is a formidable challenge in organic chemistry that drives the development of new synthetic methodologies. While direct and extensive applications of tert-butyl 2-amino-4-chloropent-4-enoate in the total synthesis of numerous complex natural products are not yet widely documented in publicly available literature, its structural motifs suggest its potential as a key intermediate.

Its combination of an amino acid backbone with a reactive vinyl chloride makes it a candidate for constructing intricate molecular architectures found in various natural products, including alkaloids and polyketides. The chloro-alkene can participate in intramolecular cyclization reactions to form heterocyclic rings, which are common structural units in many biologically active natural products. Furthermore, the amino acid portion can serve as a handle for peptide couplings or as a chiral directing group in asymmetric syntheses.

The development of synthetic strategies that incorporate this building block could potentially streamline the synthesis of certain classes of natural products and their analogues, facilitating the exploration of their structure-activity relationships.

Intermediate for the Development of Advanced Organic Scaffolds

Advanced organic scaffolds are core molecular frameworks that serve as templates for the construction of compound libraries for high-throughput screening in drug discovery and materials science. The reactivity profile of tert-butyl 2-amino-4-chloropent-4-enoate makes it an attractive starting material for the synthesis of diverse and complex scaffolds.

The vinyl chloride functionality is particularly amenable to transformations that can lead to the formation of various heterocyclic systems. For example, it can undergo nucleophilic substitution reactions with a variety of nucleophiles, followed by cyclization, to yield substituted pyrrolidines, piperidines, and other nitrogen-containing heterocycles. These scaffolds are prevalent in many pharmaceuticals.

| Scaffold Type | Synthetic Strategy | Potential Application |

| Pyrrolidine derivatives | Intramolecular amination | CNS-active compounds |

| Piperidine derivatives | Ring-closing metathesis followed by reduction | Alkaloid synthesis |

| Fused heterocyclic systems | Tandem cross-coupling and cyclization | Kinase inhibitors |

The ability to generate a variety of complex and three-dimensional scaffolds from a single, readily accessible starting material highlights the strategic importance of tert-butyl 2-amino-4-chloropent-4-enoate in the design and synthesis of new molecular entities.

Precursor for Bioactive Molecules and Agrochemicals

The structural elements of tert-butyl 2-amino-4-chloropent-4-enoate are found in various classes of bioactive molecules and agrochemicals. The amino acid moiety is a well-known pharmacophore, while the vinyl chloride group can act as a bioisostere for other functional groups or as a reactive site for covalent modification of biological targets.

Although specific, commercially available bioactive molecules or agrochemicals directly synthesized from this precursor are not extensively reported in the available literature, its potential is evident. For instance, derivatives of this compound could be explored as enzyme inhibitors, where the vinyl chloride could act as a Michael acceptor to form a covalent bond with a nucleophilic residue in the active site of an enzyme. In the agrochemical field, the introduction of the chloro-alkene functionality can enhance the metabolic stability and bioavailability of a compound.

Further research into the derivatization of tert-butyl 2-amino-4-chloropent-4-enoate is warranted to fully exploit its potential in the development of new therapeutic agents and crop protection chemicals. The versatility of its chemical handles provides a platform for the synthesis of a wide array of molecules with potential biological activity.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of tert-Butyl 2-amino-4-chloropent-4-enoate will likely focus on methods that are not only efficient but also adhere to the principles of green chemistry. Current synthetic strategies for related compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Emerging research points towards more streamlined and environmentally benign approaches.

One promising avenue is the development of catalytic, enantioselective methods. For instance, the synthesis of the α-amino ester moiety could be achieved through asymmetric amination of a suitable precursor. Concurrently, the vinyl chloride group could be introduced via modern catalytic reactions that avoid the use of harsh chlorinating agents. Researchers are exploring transition-metal catalysis for the direct and selective functionalization of C-H bonds, which could offer a more atom-economical route to such compounds.

Furthermore, the use of biocatalysis presents an attractive, sustainable alternative. Enzymes, such as transaminases, could be engineered to stereoselectively introduce the amino group. This approach would not only enhance the enantiopurity of the final product but also operate under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for atom economy. | Catalyst development, substrate scope, and cost. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and engineering, substrate specificity. |

| Convergent Synthesis | Modular approach, allowing for late-stage diversification. | Protection/deprotection steps, overall yield. |

Exploration of Novel Reactivity and Unprecedented Transformations

The bifunctional nature of tert-Butyl 2-amino-4-chloropent-4-enoate opens up a plethora of possibilities for exploring novel chemical reactions. The vinyl chloride moiety is a versatile handle for various cross-coupling reactions, while the α-amino ester can undergo a range of transformations, including derivatization of the amino group and reactions at the α-carbon.

Future research will likely investigate the participation of this compound in transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, and Sonogashira couplings at the vinyl chloride position could lead to the synthesis of a diverse library of complex amino acid derivatives with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the ester group may influence the reactivity of the vinyl chloride, a phenomenon that warrants detailed investigation.

Moreover, the α-proton of the amino ester is acidic and can be removed to form an enolate. This enolate could then participate in various alkylation, aldol, and Michael reactions, allowing for the introduction of new substituents at the α-position. The interplay between the reactivity of the enolate and the vinyl chloride will be a key area of study, potentially leading to novel intramolecular cyclization reactions to form heterocyclic structures. The presence of the chlorine atom could also direct or influence the stereochemical outcome of these reactions.

Integration with Continuous Flow Chemistry and Automation

The synthesis of tert-Butyl 2-amino-4-chloropent-4-enoate and its derivatives is well-suited for integration with continuous flow chemistry and automated synthesis platforms. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. researchgate.net

Future research in this area will focus on developing robust and scalable flow processes for the key synthetic steps. For instance, the introduction of the amino group or the formation of the vinyl chloride could be performed in a continuous manner, minimizing the handling of potentially hazardous intermediates. Furthermore, in-line purification and analysis techniques can be integrated into the flow system, allowing for real-time optimization and quality control.

The modular nature of flow chemistry also enables the rapid synthesis of a library of derivatives by systematically varying the starting materials or reagents. This high-throughput approach, combined with automated reaction optimization, will accelerate the discovery of new compounds with desired properties.

Computational Chemistry in Reaction Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in guiding the future research on tert-Butyl 2-amino-4-chloropent-4-enoate. Theoretical calculations can provide valuable insights into reaction mechanisms, predict the feasibility of new transformations, and aid in the design of more efficient catalysts.

For example, DFT studies can be employed to investigate the mechanism of nucleophilic substitution at the vinyl chloride position, a reaction that is often challenging. By calculating the energy barriers for different pathways, researchers can identify the most favorable reaction conditions and predict the stereochemical outcome. Similarly, computational modeling can be used to understand the stability and reactivity of the enolate derived from the α-amino ester, helping to rationalize its behavior in various reactions.

Furthermore, computational screening of potential catalysts for the synthesis of this molecule can significantly reduce the experimental effort required. By evaluating the binding energies and activation barriers for different catalyst-substrate combinations, researchers can identify promising candidates for experimental validation. This synergistic approach, combining computational and experimental studies, will be crucial for unlocking the full synthetic potential of tert-Butyl 2-amino-4-chloropent-4-enoate and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-amino-4-chloropent-4-enoate, and what catalytic systems are typically employed?

- The compound can be synthesized via nucleophilic substitution (SN1/SN2) or carbamate protection strategies. For example, tert-butyl carbamates are often prepared using Boc (tert-butoxycarbonyl) protecting groups under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) or bases such as triethylamine . Key steps include controlled addition of chlorinating agents (e.g., SOCl₂ or PCl₃) to avoid over-chlorination. Reaction progress should be monitored via TLC or LC-MS to ensure intermediate stability .

Q. Which analytical techniques are critical for characterizing tert-butyl 2-amino-4-chloropent-4-enoate, and how are spectral contradictions resolved?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the tertiary butyl group (δ ~1.4 ppm for CH₃) and the chlorinated alkene (δ ~5–6 ppm for vinyl protons). Dynamic low-temperature NMR can resolve conformational ambiguities, such as axial/equatorial positioning of substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₈ClNO₂, theoretical ~219.67 g/mol) and detects fragmentation patterns.

- IR Spectroscopy : Confirms the presence of carbamate C=O stretching (~1680–1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Discrepancies in spectral data should be cross-validated with computational methods (e.g., DFT) .

Q. What are the stability and storage guidelines for tert-butyl 2-amino-4-chloropent-4-enoate under laboratory conditions?

- Store in airtight containers at 2–8°C in a dark, dry environment to prevent hydrolysis of the tert-butyl group or decomposition of the chlorinated alkene. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the carbamate bond or induce polymerization . Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are recommended for long-term storage assessment.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of tert-butyl 2-amino-4-chloropent-4-enoate in nucleophilic environments?

- Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distributions, identifying susceptible sites for nucleophilic attack (e.g., the chlorinated alkene). Solvent effects (e.g., polar aprotic vs. protic) must be explicitly included to accurately predict reaction pathways, as implicit models may overestimate axial conformer stability .

Q. What experimental design principles optimize the regioselectivity of tert-butyl 2-amino-4-chloropent-4-enoate in cross-coupling reactions?

- Use a Box-Behnken design to evaluate factors like temperature (40–80°C), catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) can identify interactions between variables, minimizing byproducts (e.g., dechlorinated derivatives) . Kinetic studies via in-situ IR or GC-MS help track intermediate formation.

Q. How do steric and electronic effects influence the conformational dynamics of tert-butyl 2-amino-4-chloropent-4-enoate in solution?

- The bulky tert-butyl group imposes steric hindrance, favoring equatorial positioning in chair-like conformations. However, electron-withdrawing chlorine on the alkene increases polarization, stabilizing axial conformers in polar solvents. Variable-temperature NMR (−90°C to 25°C) and NOE (Nuclear Overhauser Effect) experiments quantify these dynamics .

Q. What methodologies resolve contradictions in reported toxicity or ecological impact data for tert-butyl carbamate derivatives?

- Comparative meta-analysis of acute toxicity (LD₅₀) and bioaccumulation potential (log P) across structurally analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) can identify outliers. In vitro assays (e.g., Ames test for mutagenicity) and QSAR (Quantitative Structure-Activity Relationship) models provide mechanistic insights .

Data Contradiction Analysis

Q. Conflicting recommendations for handling tert-butyl 2-amino-4-chloropent-4-enoate: When should respiratory protection (P95 vs. OV/AG-P99) be prioritized?

- P95 respirators suffice for low airborne concentrations (<1 mg/m³) during routine synthesis. OV/AG-P99 filters are required for high-risk scenarios (e.g., grinding solids, aerosol generation) due to potential chlorine gas release from decomposition . Always conduct workplace air monitoring to align PPE with exposure levels.

Q. Discrepancies in thermal stability How to reconcile recommendations for storage at "room temperature" vs. "2–8°C"?

- Batch-specific degradation studies are critical. If the compound contains trace impurities (e.g., residual HCl from synthesis), refrigerated storage is mandatory to prevent acid-catalyzed decomposition. Purity assays (HPLC ≥98%) and DSC (Differential Scanning Calorimetry) can clarify stability thresholds .

Methodological Tables

| Parameter | Analytical Method | Key Observations | Reference |

|---|---|---|---|

| Conformational Analysis | Low-Temp ¹H NMR (CDCl₃, −60°C) | Axial tert-butyl dominance in polar solvents | |

| Reaction Optimization | Box-Behnken Design (3 factors, 15 runs) | Optimal Pd loading: 3.2 mol% at 65°C in DMF | |

| Stability Assessment | Accelerated Degradation (40°C/75% RH) | 10% decomposition after 28 days in humid air |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.